2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a chemical compound related to the 3,4-dihydroisoquinoline series, which is a class of compounds that have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and material science. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it is a derivative of 3,4-dihydroisoquinoline with an ethanamine substituent at the 2-position.
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline derivatives has been explored through various methods. One approach involves the acid-catalyzed [4+2] cycloaddition between enamines and benzylideneanilines to yield 1,2,3,4-tetrahydroquinoline derivatives . Another method reported is the Bischler-Napieralski reaction followed by reduction to synthesize tetrahydroisoquinolines . Additionally, the activated Pictet-Spengler reaction has been used to prepare 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . These methods provide a foundation for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine by potentially modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction analysis. For instance, a 3,3-dimethyl-3,4-dihydroisoquinoline derivative was found to have a flattened structure and exists in the enamine tautomeric form, stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and tautomeric preferences of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Chemical Reactions Analysis
The chemical reactivity of 3,4-dihydroisoquinoline derivatives includes their ability to form podands by reacting with ethyl cyanoacetate and methyl thiocyanate in concentrated sulfuric acid . Furthermore, the oxidation of 3,4-dihydroisoquinolin-1(2H)-ones into isoquinolones has been optimized, indicating the potential for further functionalization of the dihydroisoquinoline core .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine are not directly reported, the properties of similar compounds can provide insights. The stability issues of isoquinolones and their derivatives, as well as the challenges in N-methylation, suggest that the compound may also present similar synthetic challenges . The optimization of reaction conditions for these compounds is crucial for achieving good yields and desired properties.
Future Directions
The future directions in the research of “2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . The development of more efficient and environmentally friendly synthetic methodologies could also be a focus of future research .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJMGHPAYJBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201516 | |
Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | |
CAS RN |
53356-51-7 | |
Record name | 2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53356-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053356517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53356-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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